molecular formula C10H6F3NO2 B1467742 6-(Trifluoromethoxy)quinolin-2(1H)-one CAS No. 676131-27-4

6-(Trifluoromethoxy)quinolin-2(1H)-one

Cat. No.: B1467742
CAS No.: 676131-27-4
M. Wt: 229.15 g/mol
InChI Key: GVSUVWNRUWZJGW-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)quinolin-2(1H)-one is a heterocyclic compound characterized by the presence of a quinoline core substituted with a trifluoromethoxy group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)quinolin-2(1H)-one typically involves the functionalization of quinoline derivatives. One common method includes the introduction of the trifluoromethoxy group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

6-(Trifluoromethoxy)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-2(1H)-one: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    6-Methoxyquinolin-2(1H)-one: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.

    6-Chloroquinolin-2(1H)-one:

Uniqueness

6-(Trifluoromethoxy)quinolin-2(1H)-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes the compound more lipophilic and metabolically stable compared to its analogs, enhancing its potential for various applications in research and industry.

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSUVWNRUWZJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6-trifluoromethoxy-quinoline 1-oxide of Step B (4.58 g, 20 mmol) in acetic anhydride (20 mL) is heated at 135° C. under nitrogen for 4 hours. The mixture is poured onto ice, carefully basified with sodium carbonate and extracted with ethyl acetate. The extracts are washed with brine, dried over anhydrous magnesium sulfate and evaporated to dryness. The residue is flash chromatographed on silica Merck-60 using a gradient of methanol (0–3%) in hexane-ethyl acetate (1:1). The appropriate fractions are combined and evaporated. The residue is triturated with diethyl ether. The insoluble is collected, washed with hexane and dried to provide the title compound as a pale brown crystalline solid (1.086 g), m.p. 215–217° C.
Name
6-trifluoromethoxy-quinoline 1-oxide
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirring mixture of (E)-ethyl 3-(2-amino-5-(trifluoromethoxy)phenyl)acrylate (2.2 mmol) in 4N HCl in dioxane (25 mL) was added concentrated HCl (2 mL). The resulting mixture was warmed to 100° C. overnight. The reaction mixture was cooled to rt and then slowly quenched with a cold saturated NaHCO3 solution until pH>7. The product was extracted with EtOAc and used without further purification. Retention time (min)=1.804, method [1], MS(ESI) 230.1 (M+H).
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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